molecular formula C6H5BrN2O2 B1521737 (5-Bromopyrimidin-2-yl)acetic acid CAS No. 1134327-93-7

(5-Bromopyrimidin-2-yl)acetic acid

Cat. No.: B1521737
CAS No.: 1134327-93-7
M. Wt: 217.02 g/mol
InChI Key: VQTSLZVLSPVCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromopyrimidin-2-yl)acetic acid is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(5-Bromopyrimidin-2-yl)acetic acid is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound, characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and an acetic acid functional group at the 2-position, has shown potential in various pharmacological applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₆H₅BrN₂O₂
  • Molecular Weight : 217.02 g/mol

The structure of this compound is essential for its interaction with biological targets. The bromine atom influences the compound's reactivity and binding affinity, making it a valuable candidate in medicinal chemistry.

Enzyme Inhibition and Protein-Ligand Interactions

This compound has been studied for its potential to inhibit various enzymes. Its mechanism of action typically involves forming hydrogen bonds and other interactions with enzyme active sites, leading to modulation of their activity. For instance, research indicates that this compound can effectively inhibit certain protein-ligand interactions, which is crucial in drug design.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against several pathogenic bacteria. The compound has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. A comparative study demonstrated that it exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Table 1: Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)Comparison with Antibiotics
Staphylococcus aureus32Better than Nalidixic Acid
Pseudomonas aeruginosa64Comparable to Imipenem
Candida albicans16Superior to Nystatin

Case Studies

  • Study on Biofilm Formation :
    A laboratory investigation assessed the ability of this compound to prevent biofilm formation in bacterial cultures. Results indicated that at concentrations above its MIC, the compound effectively inhibited biofilm development in Staphylococcus aureus, suggesting potential applications in treating chronic infections .
  • In Vivo Efficacy :
    In animal models, this compound demonstrated promising results in reducing bacterial load in infected tissues. The compound's pharmacokinetic profile showed favorable absorption and distribution characteristics, enhancing its therapeutic potential .

Other Biological Activities

Beyond antibacterial properties, this compound has been evaluated for anti-inflammatory effects. In vitro studies revealed that it could inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent . Additionally, its derivatives are being explored for their anticancer properties due to their ability to disrupt cellular signaling pathways involved in tumor growth.

Properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-2-8-5(9-3-4)1-6(10)11/h2-3H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTSLZVLSPVCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672087
Record name (5-Bromopyrimidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134327-93-7
Record name (5-Bromopyrimidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromopyrimidin-2-yl)acetic acid
Reactant of Route 2
(5-Bromopyrimidin-2-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(5-Bromopyrimidin-2-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(5-Bromopyrimidin-2-yl)acetic acid
Reactant of Route 5
(5-Bromopyrimidin-2-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(5-Bromopyrimidin-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.